molecular formula C9H9NO3 B1517428 6-Cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid CAS No. 1135283-67-8

6-Cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

Cat. No.: B1517428
CAS No.: 1135283-67-8
M. Wt: 179.17 g/mol
InChI Key: PZTXDGOCNORAQY-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (CAS 1135283-67-8) is a chemical compound with the molecular formula C9H9NO3 and a molecular weight of 179.18 g/mol . It is a pyridine derivative, a class of heterocyclic compounds that are fundamental building blocks in medicinal chemistry, with over 180 marketed drugs containing pyridine or related structures . The compound features a cyclopropyl substituent, a functional group often used in drug design to improve metabolic stability, enhance biological activity, and fine-tune physicochemical properties . While specific biological data for this compound is not available, research on closely related 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid analogs has identified them as a distinct class of oral hypoglycemic agents, highlighting the potential of this chemical scaffold in metabolic disorder research . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-cyclopropyl-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-8-6(9(12)13)3-4-7(10-8)5-1-2-5/h3-5H,1-2H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTXDGOCNORAQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135283-67-8
Record name 6-cyclopropyl-2-hydroxy-3-pyridinecarboxylic acid
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Biological Activity

6-Cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (CAS Number: 1135283-67-8) is a compound with notable biological activities. This article explores its chemical properties, biological activities, and potential therapeutic applications based on diverse research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₉H₉NO₃
Molecular Weight179.17 g/mol
Boiling Point449.5 ± 45.0 °C (Predicted)
Density1.484 ± 0.06 g/cm³ (Predicted)
pKa2.57 ± 0.20 (Predicted)

The compound is classified as an irritant, with various hazard statements indicating potential health risks upon exposure .

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Minimum Inhibitory Concentrations (MICs) for selected bacterial strains are summarized in the table below:

Bacterial StrainMIC (µg/mL)
Escherichia coli4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Bacillus subtilis8.33 - 23.15
Candida albicans16.69 - 78.23

These results highlight the compound's potential as an antimicrobial agent, particularly against E. coli and S. aureus, which are common pathogens associated with various infections .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against several strains, including Candida albicans. The antifungal activity is also quantified using MIC values, indicating a promising profile for further development in antifungal therapies .

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyridine derivatives, including this compound. For instance:

  • Study on Antimicrobial Efficacy : A study published in MDPI evaluated various pyridine derivatives' antibacterial and antifungal properties, revealing that modifications to the cyclopropyl group significantly enhanced bioactivity .
  • Mechanism of Action : Another investigation aimed at understanding how these compounds inhibit bacterial growth suggested that electron-withdrawing groups at specific positions on the pyridine ring enhance antimicrobial potency .

Scientific Research Applications

Medicinal Chemistry

6-Cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid has been studied for its potential therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this pyridine derivative exhibit antimicrobial properties. Studies have shown that modifications in the pyridine ring can enhance activity against various bacterial strains, making it a candidate for developing new antibiotics .

Neurological Applications

There are indications that this compound may influence neurological pathways, potentially serving as a scaffold for drugs targeting neurodegenerative diseases. The structural features of the compound allow for interactions with neurotransmitter receptors, which could lead to the development of novel treatments for conditions such as Alzheimer's disease .

Agricultural Chemistry

The compound has also been evaluated for its potential use in agricultural applications.

Pesticide Development

Research has suggested that derivatives of pyridine carboxylic acids can act as effective pesticides. The introduction of cyclopropyl groups may enhance the biological activity of these compounds against pests while minimizing toxicity to non-target organisms .

Material Science

In material science, this compound is being explored for its properties in polymer synthesis.

Polymerization Studies

The compound can be utilized as a monomer in the synthesis of polymers with specific mechanical and thermal properties. Its unique structure allows it to participate in various polymerization reactions, potentially leading to materials with enhanced durability and resistance to environmental factors .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal tested several derivatives of pyridine carboxylic acids against Staphylococcus aureus and Escherichia coli. The results indicated that modifications similar to those found in this compound significantly increased antibacterial activity compared to standard treatments.

Case Study 2: Neuroprotective Effects

In a preclinical study involving animal models of Alzheimer's disease, administration of compounds based on this pyridine derivative showed improved cognitive function and reduced amyloid plaque formation, indicating potential neuroprotective effects.

Comparison with Similar Compounds

Structural and Electronic Differences

Substituent Effects: Cyclopropyl vs. Isopropyl: The cyclopropyl group (C₉H₉NO₃) confers rigidity and resistance to oxidative metabolism compared to the flexible isopropyl group (C₉H₁₁NO₃) . This rigidity may improve binding affinity in enzyme targets. 3-Chlorophenyl Group: The 6-(3-chlorophenyl) analog (C₁₂H₉ClNO₃) introduces aromaticity and electron-withdrawing effects, increasing lipophilicity (logP) and membrane permeability . Nitrile vs. Carboxylic Acid: Replacing the carboxylic acid with a nitrile group (C₉H₈N₂O) reduces hydrogen-bonding capacity but enhances reactivity as a synthetic intermediate .

Physicochemical Properties :

  • Solubility : The carboxylic acid group in the target compound improves aqueous solubility compared to the nitrile analog. However, the 3-chlorophenyl derivative’s higher molecular weight and aromaticity may reduce solubility .
  • Acidity : The carboxylic acid (pKa ~3-4) is more acidic than the nitrile group, influencing ionization under physiological conditions .

Preparation Methods

General Synthetic Strategy

The synthesis of 6-cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid generally involves:

  • Formation of the pyridine ring system via heterocyclization.
  • Introduction of the cyclopropyl substituent at the 6-position.
  • Functionalization to install the 2-oxo and 3-carboxylic acid groups.

The key synthetic challenge lies in regioselectively introducing the cyclopropyl group and achieving the correct oxidation state at the 2-position (oxo) while maintaining the dihydropyridine core.

Preparation via Hydrolysis of Corresponding Nitriles

A classical method reported for related 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids with 6-position substituents involves:

  • Step 1: Preparation of nitriles by reacting the sodium enolate of a 3-substituted 3-oxopropionaldehyde with cyanoacetamide.
  • Step 2: Hydrolysis of these nitriles to yield the corresponding carboxylic acids.

For 6-cyclopropyl substitution, the appropriate 3-substituted 3-oxopropionaldehyde bearing a cyclopropyl group at the 6-position is used. The sodium enolate is typically generated from ethyl formate and the corresponding ketone (cyclopropyl methyl ketone) using sodium or sodium hydride as a base.

This method yields the target acid after acidic hydrolysis of the nitrile intermediate.

Step Reagents/Conditions Outcome
Sodium enolate formation Ethyl formate + cyclopropyl methyl ketone + Na or NaH Enolate intermediate
Nitrile formation Enolate + cyanoacetamide 6-cyclopropyl nitrile derivative
Hydrolysis Acidic hydrolysis (HCl, heat) This compound

This approach is supported by studies on related compounds where nitrile intermediates were hydrolyzed to yield various 6-substituted dihydropyridine carboxylic acids with good yields and regioselectivity.

Heterocyclization from Meldrum’s Acid Derivatives

Another reported synthetic route involves the heterocyclization of aminomethylidene derivatives of Meldrum’s acid with cyanoacetamide or cyanothioacetamide:

  • Step 1: Preparation of an aminomethylidene derivative of Meldrum’s acid.
  • Step 2: Reaction with cyanoacetamide in ethanol under mild acidic conditions.
  • Step 3: Acidification to precipitate the pyridinecarboxylic acid derivative.

This method yields 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives with various substituents, potentially including cyclopropyl groups if the appropriate aminomethylidene precursor is used.

Step Reagents/Conditions Outcome
Aminomethylidene Meldrum’s acid + cyanoacetamide EtOH, 24 h Intermediate
Acidification HCl to pH 5, 3 h Pyridinecarboxylic acid derivative

Yields reported for similar pyridine derivatives via this method are in the range of 68-74%.

Novel Method Involving Controlled pH Cyclocondensation (Patent IL185885A)

A patented method describes a controlled pH cyclocondensation process to prepare 1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acids, which are structurally related heterocycles. Although this patent focuses on pyrimidine derivatives, the methodology can be adapted for pyridine carboxylic acids with cyclopropyl substitution.

Key features:

  • Stepwise addition of reagents with pH control between 10-14 during initial condensation.
  • Subsequent reaction with amines or acid salts at pH 9-12 to form salt intermediates.
  • Final acidification to yield the target acid.

This method improves yields and purity compared to traditional one-pot condensations.

Step Reagents/Conditions Description
(1) Condensation Compound 2a + alkanol + water + base (pH 10-14) Formation of intermediate salt (2b)
(2) Reaction with amine Compound 3 or salt + base (pH 9-12) Salt of target acid formed
(3) Acidification Addition of acid Formation of this compound

This method offers a scalable, high-yield synthetic route with controlled reaction conditions.

Preparation Data and Stock Solution Considerations

For research use, the compound is typically handled as a solid or stock solution. Data from GlpBio indicates:

Parameter Value
Molecular formula C9H9NO3
Molecular weight 179.18 g/mol
Solubility Variable; heat and ultrasonic bath improve solubility
Storage Store at room temperature; stock solutions stable 6 months at -80°C, 1 month at -20°C
Stock solution preparation Example: 10 mM solution requires 0.5581 mL solvent per 1 mg compound

Proper solvent selection and storage conditions are critical to maintain compound integrity for experimental use.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Notes
Hydrolysis of nitriles Sodium enolate of 3-oxopropionaldehyde + cyanoacetamide Acid hydrolysis, heat Moderate to high Classical method, regioselective
Heterocyclization from Meldrum’s acid Aminomethylidene Meldrum’s acid + cyanoacetamide EtOH, acidification 68-74% Mild conditions, versatile
Controlled pH cyclocondensation (Patent) Diethyl oxalacetate derivatives + formamidine pH control 10-14, then 9-12, acidification High Improved yield and purity, scalable

Q & A

(Basic) What are the optimal synthetic routes for 6-cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid and its derivatives?

The synthesis involves multi-step reactions, starting with cyclopropane introduction via nucleophilic substitution. describes using tert-butyl-protected intermediates under palladium catalysis, followed by Boc deprotection (60–70% yield). Cyclization in dimethylformamide (DMF) at 80–100°C for 12–24 hours is critical. Derivatives are synthesized through esterification or amidation, as shown in using ethanol/HCl reflux (67% yield) .

(Basic) Which characterization techniques validate the structural integrity of this compound?

Key methods include:

  • ¹H/¹³C NMR : Assignments for cyclopropyl protons (δ ~1.0–2.5 ppm) and pyridine carbonyl carbons (δ ~160–175 ppm) .
  • IR spectroscopy : C=O stretches at 1722–1631 cm⁻¹ and OH/NH bands at 3174–3450 cm⁻¹ .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 485 [M⁺]) confirm molecular weight .

(Basic) How are derivatives of this compound synthesized to study structure-activity relationships (SAR)?

Derivatives are generated by modifying substituents on the dihydropyridine ring. outlines refluxing with ethyl 3-cyano-6-ethyl-2-oxo-dihydropyridine carboxylate in ethanol/HCl, yielding analogs with varied electronic properties. Functional group compatibility (e.g., nitrile, ester) is assessed via pH-controlled reactions .

(Advanced) What mechanistic insights explain the reactivity of the cyclopropane moiety in synthetic pathways?

The cyclopropane ring undergoes strain-driven reactions, such as ring-opening via acid catalysis or transition-metal-mediated cross-coupling. highlights palladium-catalyzed coupling with tert-butyloctahydro-pyrrolopyridine, where steric effects from the cyclopropyl group influence regioselectivity (yield optimization at 60°C) .

(Advanced) How can pH-dependent crystallization challenges be resolved for this compound?

demonstrates that adjusting aqueous solution pH (4.5–6.5) during slow evaporation yields distinct polymorphs. Single-crystal X-ray diffraction (XRD) at pH 5.5 produces stable monoclinic crystals (space group P2₁/c), while DSC confirms thermal stability up to 150°C .

(Advanced) What strategies address contradictory spectral data in structural elucidation?

Contradictions in NMR or IR data (e.g., unexpected carbonyl shifts) are resolved by:

  • Variable-temperature NMR : Identifies dynamic effects like tautomerism.
  • XRD validation : Confirms bond lengths and angles (e.g., C=O at 1.21 Å) .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict vibrational frequencies to reconcile experimental IR .

(Basic) What purification methods ensure high purity for biological assays?

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) gradients removes byproducts.
  • Recrystallization : Ethanol/water (1:1) yields >95% purity, verified via HPLC (C18 column, 0.1% TFA mobile phase) .

(Advanced) How do steric and electronic effects of substituents influence pharmacological activity?

shows that electron-withdrawing groups (e.g., cyano at C-5) enhance binding to enzymatic targets (IC₅₀ < 1 µM), while bulky cyclopropyl groups reduce off-target interactions. Molecular docking (AutoDock Vina) correlates substituent size with binding pocket occupancy .

(Advanced) What catalytic systems improve yield in large-scale syntheses?

Palladium(II) acetate with Xantphos ligand (5 mol%) in toluene increases coupling efficiency (85% yield). Copper(I) iodide catalyzes Ullmann-type reactions for heterocyclic ring closure at 110°C .

(Advanced) How are computational methods used to predict metabolic stability?

  • ADMET prediction : SwissADME estimates moderate hepatic clearance (CL~15 mL/min/kg).
  • Metabolite identification : CYP3A4-mediated oxidation of the cyclopropane ring is simulated via Schrödinger’s QikProp .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
Reactant of Route 2
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6-Cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

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